N-Boc-11-aminoundecan-1-ol chemical structure and physical properties
N-Boc-11-aminoundecan-1-ol chemical structure and physical properties
An in-depth technical analysis and methodological guide on the structural mechanics, physical properties, and advanced therapeutic applications of N-Boc-11-aminoundecan-1-ol.
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and lipid-based drug delivery, the architectural precision of bifunctional linkers is paramount. N-Boc-11-aminoundecan-1-ol (CAS: 144191-92-4), also known as tert-butyl (11-hydroxyundecyl)carbamate, serves as a critical aliphatic building block in modern medicinal chemistry [1]. Featuring an 11-carbon hydrophobic spacer flanked by orthogonally reactive termini—a free hydroxyl group and a Boc-protected primary amine—this molecule enables highly controlled, step-wise conjugation. This guide dissects its physicochemical profile, its mechanistic utility in PROteolysis TArgeting Chimeras (PROTACs) and hybrid nanomaterials, and provides field-validated protocols for its integration into complex synthetic workflows.
Structural Mechanics and Molecular Rationale
The utility of N-Boc-11-aminoundecan-1-ol is dictated by its three distinct structural domains, each engineered for specific chemical and biological functions:
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The 11-Carbon Aliphatic Spacer: The undecyl chain provides a highly flexible, hydrophobic bridge. In PROTAC design, linker length directly governs the thermodynamics of the ternary complex (Target Protein–PROTAC–E3 Ligase). An 11-carbon chain spans approximately 12–15 Å. This is often the "Goldilocks" length: it is long enough to prevent steric clashes between the recruited E3 ligase and the protein of interest (POI), yet short enough to minimize the entropic penalty of linker folding, which can otherwise diminish binding affinity [3].
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The Terminal Hydroxyl (-OH): Acting as the primary nucleophilic center, the hydroxyl group allows for immediate functionalization via esterification, etherification, or conversion into a leaving group (e.g., mesylate or tosylate) for subsequent substitution reactions.
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The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group masks the primary amine, preventing unwanted cross-reactivity or polymerization during the functionalization of the hydroxyl terminus. The Boc group is stable under basic and nucleophilic conditions but can be cleanly cleaved under acidic conditions, exposing the amine for the final conjugation step.
Structural domains and reactivity profile of N-Boc-11-aminoundecan-1-ol.
Physical Properties & Characterization
Understanding the physical properties of N-Boc-11-aminoundecan-1-ol is essential for optimizing reaction conditions, purification strategies, and predicting its behavior in biological systems. The calculated LogP of 3.86 indicates significant lipophilicity[2]. When incorporated into a drug molecule, this lipophilic contribution aids in crossing the phospholipid bilayer—a critical requirement for intracellular degraders like PROTACs.
Table 1: Quantitative Physical and Chemical Properties
| Property | Value | Source / Context |
| CAS Number | 144191-92-4 | Standard identifier [1] |
| Molecular Formula | C16H33NO3 | Core composition [1] |
| Molecular Weight | 287.44 g/mol | Mass spectrometry target [1] |
| Density | 0.950 ± 0.06 g/cm³ | Volumetric calculations [1] |
| LogP | 3.86 | Predicts high lipophilicity/permeability [2] |
| Physical Form | Solid or semi-solid | Temperature dependent (low melting point) [1] |
| Storage Conditions | 2–8 °C, Sealed, Dry | Prevents ambient degradation [1] |
Applications in Advanced Therapeutics
PROTAC Linker Engineering
In the synthesis of PROTACs, N-Boc-11-aminoundecan-1-ol acts as a foundational bifunctional linker [3]. The hydroxyl end is typically conjugated to the POI ligand (e.g., via a Mitsunobu reaction to form an ether, or Steglich esterification to form an ester). Following this, the Boc group is removed, and the newly liberated primary amine is coupled to an E3 ligase ligand (such as a thalidomide derivative for Cereblon or a VHL ligand) via standard amide bond formation.
Hybrid Nanomaterials and Surface Functionalization
Beyond small molecules, this compound is utilized in the synthesis of hybrid nanomaterials. For instance, it has been employed in the functionalization of calix[n]arene derivatives to create multivalent hosts for decorating noble metal nanoparticles [4]. The 11-carbon chain provides a self-assembling hydrophobic monolayer effect, stabilizing the nanoparticles while the terminal groups allow for further supramolecular interactions.
Field-Proven Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a causality explanation for the reagents chosen and a quality control (QC) checkpoint to prevent the propagation of errors through multi-step syntheses.
Protocol A: Selective Hydroxyl Conjugation (Steglich Esterification)
Objective: Couple a target carboxylic acid to the hydroxyl terminus of N-Boc-11-aminoundecan-1-ol without affecting the protected amine.
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Preparation: Dissolve the target carboxylic acid (1.0 eq) and N-Boc-11-aminoundecan-1-ol (1.1 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
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Activation: Cool the reaction mixture to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
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Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, attacking this intermediate to form a highly reactive acylpyridinium species. This prevents the O-acylisourea from undergoing a deleterious rearrangement into an unreactive N-acylurea byproduct, ensuring high yields.
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Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
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Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
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Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. Stain with Ninhydrin (should remain negative, confirming the Boc group is intact) and Phosphomolybdic acid (PMA) to confirm the consumption of the starting alcohol. Validate via LC-MS for the expected [M+Na]+ adduct.
Protocol B: Boc Deprotection and Amine Activation
Objective: Cleave the Boc protecting group to expose the primary amine for subsequent E3 ligase ligand coupling.
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Cleavage: Dissolve the purified intermediate from Protocol A in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM.
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Causality: TFA provides the necessary acidic environment to protonate the carbamate oxygen, leading to the cleavage of the tert-butyl group. The reaction is thermodynamically driven to completion by the irreversible release of carbon dioxide and isobutylene gas.
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Incubation: Stir at room temperature for 1–2 hours. Monitor gas evolution.
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Isolation: Evaporate the solvent under reduced pressure. To remove residual, highly corrosive TFA, co-evaporate the residue three times with toluene.
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Self-Validation Checkpoint: The resulting product is a primary amine TFA salt. A Ninhydrin stain on TLC will now turn deep purple/blue, confirming the presence of the free amine. 1 H-NMR validation must show the complete disappearance of the strong singlet at ~1.44 ppm, which corresponds to the 9 protons of the cleaved tert-butyl group.
Workflow for utilizing N-Boc-11-aminoundecan-1-ol in PROTAC synthesis.
References
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Università degli Studi di Parma. "Calix[6]arene Derivatives as Pivotal Components of Working Devices and Molecular Machine Prototypes." UNIPR Institutional Repository. Available at:[Link]
